tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
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Overview
Description
tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
The synthesis of tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then reacts with an amine to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields . Industrial production methods often involve similar routes but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Scientific Research Applications
tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. When the protecting group is no longer needed, it can be removed under acidic conditions, releasing the free amine . This process involves the formation of a tert-butyl cation, which is stabilized by resonance and subsequently eliminated .
Comparison with Similar Compounds
Similar compounds include other carbamates like:
Phenylmethoxycarbonyl (Cbz): This group is stable under acidic and basic conditions but is removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): This group is removed under basic conditions using amine bases.
Benzyl carbamate: Similar to Cbz, it is removed by catalytic hydrogenation.
The uniqueness of tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate lies in its stability and ease of removal under mild acidic conditions, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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